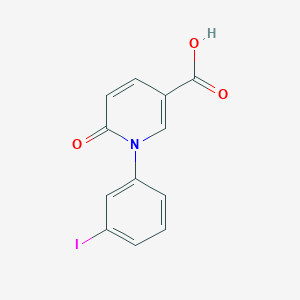![molecular formula C24H23N5O3 B2894180 8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896295-05-9](/img/new.no-structure.jpg)
8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound, 8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, is a derivative of purine and has been synthesized as a nonclassical antifolate . The primary targets of this compound are recombinant human dihydrofolate reductase (rhDHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play crucial roles in the folate pathway, which is deeply involved in the synthesis of DNA nucleotides .
Mode of Action
The compound interacts with its targets (rhDHFR, TS, and AICARFT) and inhibits their activities . This inhibition disrupts the folate pathway, leading to a decrease in the synthesis of DNA nucleotides. As a result, the proliferation of cells, particularly cancer cells, is hindered .
Biochemical Pathways
The compound affects the folate pathway, which is vital for the synthesis of DNA nucleotides . By inhibiting the enzymes rhDHFR, TS, and AICARFT, the compound disrupts this pathway, leading to a decrease in DNA nucleotide synthesis . This disruption can lead to S-phase arrest and induction of apoptosis in cancer cells .
Pharmacokinetics
It is noted that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion . This property could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The compound has demonstrated anti-proliferative activities against HL60, HeLa, and A549 cells . It has been observed to cause S-phase arrest and induce apoptosis in these cells . The induction of apoptosis was found to be acting through a lysosome-nonmitochondrial pathway .
属性
CAS 编号 |
896295-05-9 |
|---|---|
分子式 |
C24H23N5O3 |
分子量 |
429.48 |
IUPAC 名称 |
6-(3-methoxyphenyl)-4-methyl-7-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H23N5O3/c1-4-13-27-22(30)20-21(26(2)24(27)31)25-23-28(20)15-19(16-9-6-5-7-10-16)29(23)17-11-8-12-18(14-17)32-3/h5-12,14-15H,4,13H2,1-3H3 |
InChI 键 |
HOHJCZAUOPFBIO-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC=C4)OC)C5=CC=CC=C5)N(C1=O)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B2894099.png)
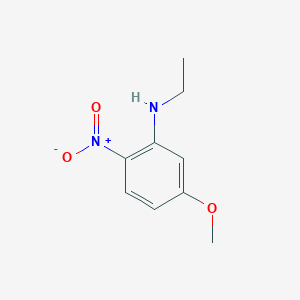
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B2894102.png)
![1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894104.png)
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2894108.png)
![ethyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2894109.png)
![7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2894110.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2894112.png)
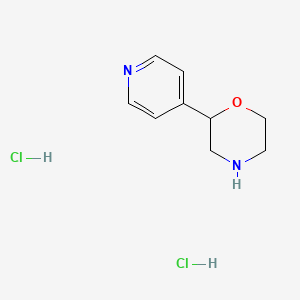
![3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2894114.png)
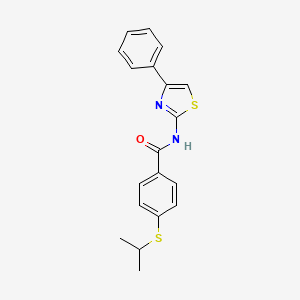
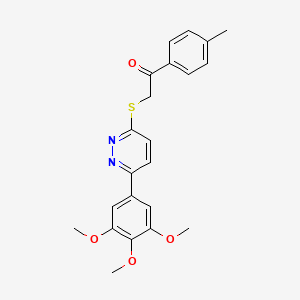
![2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894118.png)
